molecular formula C22H29NO3 B14394050 2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol CAS No. 89646-40-2

2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol

Cat. No.: B14394050
CAS No.: 89646-40-2
M. Wt: 355.5 g/mol
InChI Key: PRXBFGPADFFDMD-UHFFFAOYSA-N
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Description

2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol is an organic compound that features a morpholine ring and a diphenylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol typically involves the reaction of morpholine derivatives with diphenylbutane precursors. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides, followed by a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. This compound may also influence signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol stands out due to its specific combination of a morpholine ring and a diphenylbutane backbone, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and industrial chemistry.

Properties

CAS No.

89646-40-2

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)-1,1-diphenylbutane-1,4-diol

InChI

InChI=1S/C22H29NO3/c24-16-12-21(11-13-23-14-17-26-18-15-23)22(25,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24-25H,11-18H2

InChI Key

PRXBFGPADFFDMD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(CCO)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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